5-fluoro-4-nitro-1-phenyl-1H-pyrazole
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Overview
Description
5-fluoro-4-nitro-1-phenyl-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of fluorine and nitro groups in this compound enhances its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods: Industrial production methods for pyrazole derivatives often involve one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions. In situ oxidation employing bromine or heating in dimethyl sulfoxide under oxygen can afford a wide variety of pyrazoles in very good yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the nitro group in 5-fluoro-4-nitro-1-phenyl-1H-pyrazole can lead to the formation of amino derivatives.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine or dimethyl sulfoxide under oxygen.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic systems.
Biology and Medicine: Pyrazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties . These compounds are being investigated for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and other specialty chemicals. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-fluoro-4-nitro-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups enhances its binding affinity to certain enzymes and receptors. This compound can inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3(5)-substituted pyrazoles
- 1-phenyl-1H-pyrazole derivatives
Uniqueness: 5-fluoro-4-nitro-1-phenyl-1H-pyrazole is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential biological activities. The combination of these functional groups makes it distinct from other pyrazole derivatives and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-4-nitro-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHNIVOBAHRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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